molecular formula C6H5ClN2O B2636337 5-Amino-2-chloroisonicotinaldehyde CAS No. 1060804-23-0

5-Amino-2-chloroisonicotinaldehyde

Cat. No.: B2636337
CAS No.: 1060804-23-0
M. Wt: 156.57
InChI Key: KDFYRFSJTMGUEL-UHFFFAOYSA-N
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Description

5-Amino-2-chloroisonicotinaldehyde is an organic compound with the molecular formula C6H5ClN2O It is a derivative of isonicotinaldehyde, featuring an amino group at the 5-position and a chlorine atom at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde followed by the introduction of an amino group. One common method includes the reaction of 2-chloroisonicotinaldehyde with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloroisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-Amino-2-chloroisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting or modifying their function. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroisonicotinaldehyde: Lacks the amino group, making it less reactive in certain biological contexts.

    5-Aminoisonicotinaldehyde: Lacks the chlorine atom, which can affect its chemical reactivity and biological activity.

    5-Amino-2-chloropyridine:

Uniqueness

5-Amino-2-chloroisonicotinaldehyde is unique due to the presence of both the amino and chlorine substituents on the pyridine ring, along with the aldehyde group. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

5-amino-2-chloropyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFYRFSJTMGUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060804-23-0
Record name 5-amino-2-chloropyridine-4-carbaldehyde
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